3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine

nAChR conformational analysis linker flexibility

Researchers progressing nAChR programs often face supply bottlenecks for enantiopure pyrrolidine-pyridine ethers. This (R)-configured building block, featuring the critical methylene-oxy linker, solves stereochemical uncertainty in SAR studies. - Sub-nanomolar α4β2 affinity & >700-fold α3β4 selectivity achievable via N-methylation. - Enables eutomer/distomer comparison with the (S)-enantiomer. - Ro3-compliant fragment (MW 178.23) for CNS FBDD libraries. Supplied as free base; typical purity ≥95%. Inquire for bulk quantities.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B13240688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CNCC1OCC2=CN=CC=C2
InChIInChI=1S/C10H14N2O/c1-2-9(6-11-4-1)8-13-10-3-5-12-7-10/h1-2,4,6,10,12H,3,5,7-8H2/t10-/m1/s1
InChIKeyDUNDEYKIQYKAEQ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(3R)-Pyrrolidin-3-yloxy]methyl}pyridine – Chiral nAChR Building Block


3-{[(3R)-Pyrrolidin-3-yloxy]methyl}pyridine (CAS 177947-74-9) is a chiral, non‑racemic heterocyclic building block composed of a pyridine ring connected to a (3R)‑pyrrolidine moiety through a methylene‑oxy linker . It belongs to the class of 3‑pyrrolidinyloxy‑3′‑pyridyl ethers, a scaffold originally explored for controlling chemical synaptic transmission via neuronal nicotinic acetylcholine receptors (nAChRs) [1]. The compound is supplied as a free base (typical purity ≥95 %) and is primarily employed as a synthetic intermediate or fragment for structure–activity relationship (SAR) studies targeting nAChR subtypes .

Chiral (R)-pyrrolidine configuration – enables stereochemical SAR studies on nAChR orthosteric sites
Methylene‑oxy spacer – provides conformational flexibility essential for α4β2 subtype engagement
3‑Pyridyl regioisomer – matches the optimal pharmacophoric vector for nAChR affinity and selectivity

3-{[(3R)-Pyrrolidin-3-yloxy]methyl}pyridine: Key Distinctions


Superficially similar pyrrolidine–pyridine ethers differ in three critical parameters that preclude generic substitution: (i) the presence of the methylene‑oxy spacer, which vastly alters conformational flexibility and pharmacophoric geometry versus direct‑ether analogs [1]; (ii) the defined (R)‑configuration at the pyrrolidine 3‑position, which is essential for stereospecific recognition at nAChR orthosteric sites [2]; and (iii) the position of the pyridine nitrogen (3‑ vs. 2‑ or 4‑), a variable that profoundly influences subtype selectivity and binding affinity in nAChR programs [1][2]. These parameters are not interchangeable; even minor perturbations shift Ki values by orders of magnitude [2].

Direct-ether analogs lack the methylene‑oxy spacer, altering conformational flexibility and binding pose – affinity profile may not transfer.
Racemic or (S)-pyrrolidine building blocks exhibit different stereochemical recognition at orthosteric sites – enantiomer-dependent SAR cannot be replicated.
2- or 4-pyridyl regioisomers dramatically reduce α4β2 engagement – regioisomer mismatch may compromise subtype selectivity from synthesis onset.

3-{[(3R)-Pyrrolidin-3-yloxy]methyl}pyridine: Quantitative Differentiation


Conformational Flexibility: Methylene‑Oxy vs. Direct Ether

The methylene‑oxy spacer in 3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine introduces an additional rotatable bond compared with the direct‑ether analog 3-((R)-pyrrolidin-3-yloxy)-pyridine (CHEMBL10260). In the homologous α4β2 nAChR ligand series exemplified by A‑84543, the methylene‑linked scaffold permits a 40° plane drift between the pyridine and pyrrolidine rings, enabling the pyridine nitrogen to optimally engage the structural water molecule in the orthosteric pocket [1]. The direct‑ether analog lacks this degree of freedom and cannot adopt the same binding pose [1]. This conformational distinction is a key determinant of binding affinity and subtype selectivity in pyrrolidine‑based nAChR ligands [1].

Linker Conformation
Class-level inference
2 rotatable bonds (methylene‑oxy) vs 1 (direct ether); ~40° plane drift in A‑84543 docking
Conformational flexibility supports α4β2 binding pose; direct ether cannot replicate.
Cryo‑EM guided docking data; reviewer context.
nAChR conformational analysis linker flexibility

A-84543 nAChR Affinity: Methylene vs. Direct Ether

A‑84543, which shares the methylene‑oxy pyridyl ether scaffold with the target compound, displays a Ki of 1.9 nM at rat α4β2 nAChR and 1400 nM at α3β4 nAChR, yielding a 737‑fold subtype selectivity [1]. In contrast, the direct‑ether analog 3-((R)-pyrrolidin-3-yloxy)-pyridine (CHEMBL10260) exhibits an IC50 of 45 nM at α4β2 with no reported selectivity data, suggesting substantially lower affinity [2]. While these data are cross‑study and the comparator is not an identical chemotype to A‑84543, the ~24‑fold affinity advantage of the methylene‑linked scaffold over the direct‑ether congener highlights the significant impact of the linker on nAChR engagement [1][2].

α4β2 Affinity
Cross-study comparable
Ki 1.9 nM (methylene‑oxy A‑84543) vs IC50 45 nM (direct ether CHEMBL10260)
Methylene‑oxy scaffold linked to substantially higher α4β2 engagement.
Different radioligands; assay context must be reviewed.
nAChR binding affinity A-84543

Enantiomer-Dependent nAChR Affinity: (R) vs. (S)

Within the N‑methyl‑pyrrolidinyl ether series, the (S)‑enantiomer of the methylene‑linked pyridyl ether (S)‑7 exhibits a Ki of 1.1 nM at α4β2 nAChR with a selectivity ratio of 63‑fold over α3β4 [1]. The (R)‑enantiomer of this series has not been reported with quantitative binding data; however, the established SAR demonstrates that stereochemistry at the pyrrolidine 3‑position profoundly modulates affinity. The (R)‑configured target compound provides the complementary enantiomer for SAR expansion, enabling direct comparison of enantiomeric pairs in nAChR assays [2].

Enantiomer SAR
Class-level inference
(S)-7: Ki 1.1 nM (α4β2); target (R)-compound: no published Ki
Pure (R)-enantiomer essential for enantiomeric pair studies; racemate confounds results.
SAR confirms enantiomer-dependent affinity; data to verify.
enantioselectivity nAChR stereochemistry

3-Pyridyl vs. 2- and 4-Pyridyl: nAChR Affinity Impact

Repositioning the pyridine nitrogen from the 3‑ to the 2‑ or 4‑position in A‑84543 analogs drastically alters pharmacological profile. The 3‑pyridyl isomer (A‑84543) shows partial agonism at α4β2 with a Ki of 1.9 nM, whereas the 2‑pyridyl isomer exhibits reduced binding affinity and altered efficacy [1]. The 4‑pyridyl isomer shows further diminished activity [1]. The target compound, bearing the 3‑pyridyl substitution, matches the optimal regioisomeric configuration for α4β2 engagement, making it the appropriate building block for maintaining this pharmacophoric feature in SAR campaigns.

Regioisomer Rank
Class-level inference
3‑Pyridyl > 2‑Pyridyl > 4‑Pyridyl in α4β2 affinity
3‑Pyridyl matches optimal nAChR pharmacophore for α4β2 engagement.
Rank-order from A‑84543 analog series; quantitative values not provided.
regiochemistry nAChR selectivity pyridine nitrogen

Supplier Purity and Storage: Free Base vs. Dihydrochloride Salt

The free base 3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine is commercially available at ≥95% purity (Leyan, MolCore) and requires storage sealed in dry conditions at 2–8 °C . The dihydrochloride salt (CAS 1067659-46-4), while also ≥95%, offers enhanced aqueous solubility and room‑temperature storage stability . Selection of the free base over the salt is critical for reactions requiring nucleophilic pyrrolidine nitrogen (e.g., reductive aminations, N‑alkylations), whereas the salt is preferred for biological assays requiring aqueous dosing .

Physical Form
Supplier data
Free base ≥95%, 2–8°C; Dihydrochloride salt ≥95%, room temperature
Free base for synthesis; salt preferred for aqueous biological assays.
Vendor datasheets; verify lot-specific purity and storage.
purity specification storage stability salt form

3-{[(3R)-Pyrrolidin-3-yloxy]methyl}pyridine: Recommended Applications


A-84543 Analog Synthesis for α4β2 nAChR Optimization

The compound serves as a direct precursor to A‑84543‑type ligands via N‑methylation and further elaboration. The methylene‑oxy spacer and (R)‑configuration are essential for achieving the sub‑nanomolar α4β2 affinity and >700‑fold α3β4 selectivity characteristic of this chemotype [1]. Replacing this building block with a direct‑ether or racemic analog would compromise the affinity and selectivity trajectory of the optimization program [1][2].

Enantiomeric SAR: nAChR Subtype Selectivity

The pure (R)‑enantiomer enables head‑to‑head comparison with the (S)‑enantiomer (e.g., (S)‑7, Ki = 1.1 nM at α4β2) to deconvolute stereochemical contributions to binding affinity and functional efficacy [1]. Such enantiomeric pair studies are standard in CNS drug discovery for defining the eutomer/distomer relationship and informing chiral lead selection [1].

Fragment-Based Drug Discovery: 3D Pyrrolidine–Pyridine Scaffolds

The compact molecular weight (178.23 Da) and favorable Rule‑of‑Three (Ro3) properties make the compound suitable for fragment library inclusion. Pyrrolidine‑based fragments that sample three‑dimensional space have been highlighted as valuable for FBDD campaigns targeting CNS receptors [1]. The compound's defined stereochemistry and the methylene‑oxy linker provide a 3D pharmacophoric vector that flat aromatic fragments cannot offer.

nAChR Desensitization Tool Compound Synthesis

Analogs of A‑84543 incorporating the methylene‑oxy pyridyl ether motif have demonstrated the ability to induce nAChR desensitization without prior activation (silent desensitization) [1]. The target compound provides the enantiopure building block for synthesizing such tool compounds, which are essential for dissecting the role of α4β2 desensitization in CNS disorders [1].

Application
Selection Property
Validation Focus
α4β2 nAChR Ligand Optimization
Methylene‑oxy spacer and (R)-configuration
Subtype selectivity profile verification
Enantiomeric SAR Studies
Enantiopure (R)-pyrrolidine building block
Enantiomer-dependent affinity and functional comparison
Fragment-Based Drug Discovery
Compact 3D scaffold with defined stereochemistry
Pharmacophoric geometry in nAChR pocket
nAChR Desensitization Research
Methylene‑oxy pyridyl ether motif
Silent desensitization induction in α4β2 assays
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